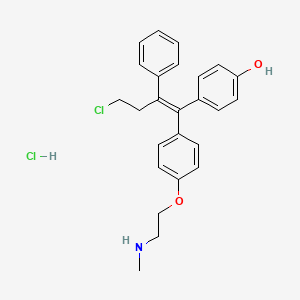
2,3-Methylenedioxy Pyrovalerone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Methylenedioxy Pyrovalerone (2,3-MDPV) is a potential psychoactive designer drug. It is a structural isomer of 3,4-MDPV, a designer drug that has been detected in products marketed as bath salts, plant food, and tablets. This product is intended for forensic purposes.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization
- Mass and NMR Spectroscopy : A study provided detailed spectroscopic characterization of 3,4-methylenedioxypyrovalerone (MDPV), a variant of pyrovalerone, focusing on its nuclear magnetic resonance (NMR) and mass spectroscopy data. This study is significant for understanding the structural and chemical properties of MDPV (Westphal et al., 2009).
Pharmacological and Toxicological Studies
- Impact on Locomotor Activity and Dopamine Receptor Expression : Research on pyrovalerone showed its effects on locomotor activity and dopamine receptor expression in zebrafish, highlighting its influence on the central nervous system (Souders et al., 2019).
- Designer Cathinones : A review focused on pyrovalerone derivatives as part of novel psychoactive substances (NPSs), discussing their pharmacological activities and metabolic pathways. This is crucial for understanding the health risks associated with these compounds (Zawilska & Wojcieszak, 2017).
- Cytotoxic Activity : A study evaluated the cytotoxic properties of pyrovalerone and its derivatives, including 2,3-MDPV, using human cell lines. This research is vital for assessing the health risks of these substances (Wojcieszak et al., 2016).
Analytical Detection and Characterization
- Identification of Metabolites : Studies have developed methods for identifying MDPV and its metabolites in human urine, crucial for drug testing and forensic analysis (Moraru et al., 2018).
- Analytical Investigation of Street Drugs : Analysis of synthetic street drugs containing cathinone analogs, including MDPV, has been conducted to aid law enforcement and understand potential health risks (Leffler et al., 2014).
Neuropharmacological Impact
- Effects on Rodents : Research has been conducted on the impact of MDPV on pharmacokinetics, metabolism, and behavioral effects in rodents, providing insights into its psychostimulant properties (Horsley et al., 2018).
Eigenschaften
Molekularformel |
C16H21NO3 · HCl |
|---|---|
Molekulargewicht |
311.8 |
InChI |
InChI=1S/C16H21NO3.ClH/c1-2-6-13(17-9-3-4-10-17)15(18)12-7-5-8-14-16(12)20-11-19-14;/h5,7-8,13H,2-4,6,9-11H2,1H3;1H |
InChI-Schlüssel |
HHXXZMWSNSBARF-UHFFFAOYSA-N |
SMILES |
O=C(C(CCC)N1CCCC1)C2=CC=CC3=C2OCO3.Cl |
Synonyme |
2,3-MDPV |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1163529.png)